1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
CAS No.: 2097872-73-4
Cat. No.: VC4172334
Molecular Formula: C16H16FN5O4S
Molecular Weight: 393.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097872-73-4 |
|---|---|
| Molecular Formula | C16H16FN5O4S |
| Molecular Weight | 393.39 |
| IUPAC Name | 7-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C16H16FN5O4S/c1-10-5-15(22-16(20-10)18-9-19-22)26-12-7-21(8-12)27(23,24)14-6-11(17)3-4-13(14)25-2/h3-6,9,12H,7-8H2,1-2H3 |
| Standard InChI Key | JTKPWRKKEAVZDA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |
Introduction
1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl- triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound with a molecular weight of 393.4 g/mol and a CAS number of 2097872-73-4. This compound combines a benzenesulfonyl group with a triazolopyrimidine moiety, linked through an azetidine ring. The presence of fluorine and methoxy groups on the benzene ring, along with the triazolopyrimidine structure, suggests potential biological activity, possibly in pharmaceutical applications.
Synthesis and Preparation
The synthesis of this compound likely involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxybenzenesulfonyl chloride, which can be reacted with an appropriate azetidine derivative. The triazolopyrimidine moiety is typically synthesized through condensation reactions involving appropriate precursors. Detailed synthesis protocols may involve protection and deprotection steps to ensure the correct attachment of the functional groups.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not readily available, compounds with similar structural elements have shown promise in various therapeutic areas. The triazolopyrimidine ring system, in particular, is known for its potential in developing drugs with antimicrobial or anticancer properties. The presence of a fluorine atom can enhance bioavailability and metabolic stability.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Triazolopyrimidine ring system has shown antimicrobial activity in related compounds. |
| Anticancer Agents | Fluorinated compounds often exhibit improved pharmacokinetic profiles. |
| Antiviral Agents | The combination of sulfonyl and triazolopyrimidine groups may offer antiviral activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume